エレウテロシドB1

概要

説明

科学的研究の応用

Eleutheroside B1 has a wide range of scientific research applications:

作用機序

エレウテロシド B1 は、さまざまな分子標的と経路を通じて効果を発揮します。

抗ウイルス活性: RNA ポリメラーゼ II サブユニット A (POLR2A) と N-グリコシル化の阻害を通じて、その抗インフルエンザ活性を媒介します.

6. 類似の化合物との比較

エレウテロシド B1 は、その特異的なグリコシド構造と薬理学的特性のために、類似の化合物の中でもユニークです。 類似の化合物には以下が含まれます。

エレウテロシド B (シリンギン): 適応原性と抗糖尿病特性を持つフェニルプロパノイドグリコシド.

エレウテロシド E (シリンガレシノール-ジ-O-β-D-グルコシド): 抗癌と適応原性効果で知られるリグナングリコシド.

エレウテロシド D: エレウテロシド E の異性体で、同様の生物活性があります。

エレウテロシド B1 は、ユニークな抗ウイルスと抗炎症特性を与えるクマリングリコシド構造を持つため、際立っています。

将来の方向性

生化学分析

Biochemical Properties

Eleutheroside B1 interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antiviral and anti-inflammatory activities against influenza A virus . The compound’s biochemical reactions involve interactions with RNA polymerase II subunit A (POLR2A) and mannosidase α class II member 1 (MAN2A1) .

Cellular Effects

Eleutheroside B1 has significant effects on various types of cells and cellular processes. It has been shown to reduce body mass index (BMI) and improve blood glucose and lipid profiles in diabetic zebrafish . It also upregulates GLUT4 protein expression and ameliorates liver injury caused by diabetes . In influenza A virus-infected lung epithelial cells, it exhibits antiviral and anti-inflammatory activities .

Molecular Mechanism

Eleutheroside B1 exerts its effects at the molecular level through various mechanisms. It mediates its anti-influenza activity through POLR2A and N-glycosylation . It also downregulates the expression of host genes (MAN2A2, POLR2A) and viral genes (PA, PB1, PB2, HA) following treatment .

Temporal Effects in Laboratory Settings

The effects of Eleutheroside B1 change over time in laboratory settings. For instance, in a study involving diabetic zebrafish, all Eleutheroside B1 treatment groups showed significantly reduced BMI and improved blood glucose and lipid profiles over a 30-day period .

Dosage Effects in Animal Models

The effects of Eleutheroside B1 vary with different dosages in animal models. In diabetic zebrafish, treatment groups with different dosages of Eleutheroside B1 (50, 100, and 150 μg∙mL −1) all showed significantly reduced BMI and improved blood glucose and lipid profiles .

Metabolic Pathways

Eleutheroside B1 is involved in various metabolic pathways. Metabolomics studies have shown that it causes changes in the metabolic profile of diabetic zebrafish, related to the regulation of purine metabolism, cytochrome P450, caffeine metabolism, arginine and proline metabolism, the mTOR signalling pathway, insulin resistance, and glycerophospholipid metabolism .

Transport and Distribution

It is known that it can be absorbed and distributed in the body to exert its therapeutic effects .

Subcellular Localization

Given its wide range of biological activities, it is likely that it interacts with multiple cellular compartments and organelles .

準備方法

合成経路と反応条件: エレウテロシド B1 は、イソフラキシジンとグルコースのグリコシル化によって合成できます。 反応には通常、制御された温度と圧力条件下で、グリコシルドナーと酸触媒を使用します .

工業的生産方法: エレウテロシド B1 の工業的生産は、主にエレウテロコッカス・センティコーサスの根からの抽出を伴います。 抽出プロセスには以下が含まれます。

収穫: 植物の根を収集します。

乾燥と粉砕: 根を乾燥させて細かい粉末に粉砕します。

抽出: エタノールやメタノールなどの溶媒を使用して有効成分を抽出します。

化学反応の分析

反応の種類: エレウテロシド B1 は、次のようなさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。

生成される主な生成物: これらの反応から生成される主な生成物には、エレウテロシド B1 のさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

エレウテロシド B1 は、幅広い科学研究への応用があります。

類似化合物との比較

Eleutheroside B1 is unique among similar compounds due to its specific glycoside structure and pharmacological properties. Similar compounds include:

Eleutheroside B (Syringin): A phenylpropanoid glycoside with adaptogenic and antidiabetic properties.

Eleutheroside E (Syringaresinol-di-O-β-D-glucoside): A lignan glycoside known for its anticancer and adaptogenic effects.

Eleutheroside D: An isomer of Eleutheroside E with similar biological activities.

Eleutheroside B1 stands out due to its coumarin glycoside structure, which imparts unique antiviral and anti-inflammatory properties.

特性

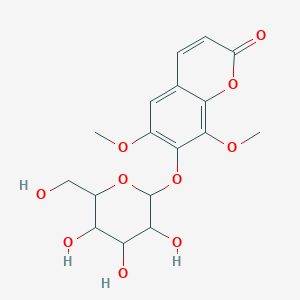

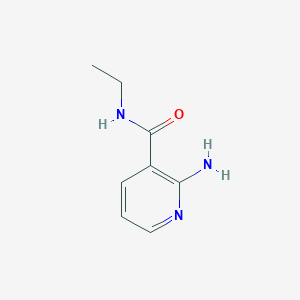

IUPAC Name |

6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-FMKPUTLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316838 | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16845-16-2 | |

| Record name | Eleutheroside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Eleutheroside B1 against influenza A virus?

A1: Research suggests that Eleutheroside B1 exerts its antiviral activity against influenza A virus by targeting RNA polymerase II subunit A (POLR2A) [, ]. POLR2A is the largest subunit of RNA polymerase II, an enzyme essential for viral gene transcription. By inhibiting POLR2A, Eleutheroside B1 disrupts the production of viral genes, effectively suppressing viral replication []. Additionally, Eleutheroside B1 has been shown to downregulate the expression of viral genes PA, PB1, PB2, and HA, further contributing to its antiviral effects [].

Q2: Besides POLR2A, what other targets are potentially involved in the antiviral and anti-inflammatory effects of Eleutheroside B1?

A2: Studies indicate that Eleutheroside B1 might also influence N-glycan biosynthesis, a process crucial for viral replication and infectivity []. It potentially interacts with mannosidase α class II member 1 (MAN2A1), an enzyme involved in N-glycan processing []. Furthermore, Eleutheroside B1 appears to modulate the chemokine signaling pathway and cytokine-cytokine receptor interactions, contributing to its anti-inflammatory properties [, ].

Q3: How does Eleutheroside B1 affect the expression of POLR2A?

A3: Research suggests that Eleutheroside B1 may modify the DNA methylation status of the POLR2A gene []. Specifically, treatment with Eleutheroside B1 was found to increase the average proportion of methylated CpG sites within a specific region (-222-72 bp) of the POLR2A promoter []. This alteration in DNA methylation could potentially explain the downregulation of POLR2A expression observed upon Eleutheroside B1 treatment [].

Q4: Has Eleutheroside B1 demonstrated any effects on non-coding RNAs during influenza A virus infection?

A4: Yes, studies employing high-throughput RNA sequencing revealed that Eleutheroside B1 treatment alters the expression of several non-coding RNAs (ncRNAs) in influenza A virus-infected cells []. Notably, Nuclear Paraspeckle Assembly Transcript 1 (NEAT1), a lncRNA, exhibited differential expression between infected cells treated with Eleutheroside B1 and those without treatment []. These findings suggest a potential role of ncRNAs in mediating the antiviral and anti-inflammatory effects of Eleutheroside B1 [].

Q5: What is the impact of Eleutheroside B1 on protein profiles during influenza A virus infection?

A5: Isobaric tags for relative and absolute quantification (iTRAQ) assays revealed that Eleutheroside B1 treatment downregulates L antigen family member 3 (LAGE3) protein expression in influenza A virus-infected cells []. LAGE3 is essential for tRNA processing, tRNA metabolic processes, and ncRNA processing []. This downregulation suggests that Eleutheroside B1 might interfere with viral protein synthesis and processing, contributing to its antiviral effects [].

Q6: Beyond influenza, has Eleutheroside B1 shown potential in treating other conditions?

A6: Emerging research suggests that Eleutheroside B1 might hold therapeutic potential for major depressive disorder (MDD) []. Studies indicate that it may regulate the metabolism of excitatory amino acids and carbohydrates, potentially impacting mood and behavior []. Additionally, Eleutheroside B1 appears to influence the expression of enzymes like DAO, MAOA, MAOB, GAA, HK1, and PYGM, which are implicated in MDD pathogenesis [].

Q7: What is the source of Eleutheroside B1?

A7: Eleutheroside B1 is a coumarin compound primarily extracted from Herba Sarcandrae, the dried whole plant of Sarcandra glabra [, ]. It has also been isolated from other plant sources, including Acanthopanax senticosus (also known as Siberian ginseng) [, , ].

Q8: Have any studies investigated the structure-activity relationship (SAR) of Eleutheroside B1?

A8: While specific SAR studies on Eleutheroside B1 are limited within the provided research, investigations into the chemical constituents of Sarcandra glabra and Acanthopanax senticosus have identified several structurally related compounds [, , , , , , ]. Further research is needed to understand how modifications to the Eleutheroside B1 structure might impact its activity, potency, and selectivity.

Q9: Are there any known analytical methods for detecting and quantifying Eleutheroside B1?

A9: Researchers have employed various analytical techniques to isolate, identify, and quantify Eleutheroside B1. These include:

- Chromatographic techniques: Column chromatography [, , , , ], including silica gel column chromatography, is commonly used for separation and purification.

- Spectroscopic methods: Structure elucidation relies on spectroscopic analyses, such as 1D- and 2D-NMR and HR-ESI-MS [, , , ].

- UPLC-MS/MS: This technique has been used to analyze the absorption and metabolism of Eleutheroside B1 in biological samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)

![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)